2-Chlorobenzyl chloride

Organic Process Research Kinetics Phase Transfer Catalysis

2-Chlorobenzyl chloride (ortho-substituted) is the mandatory precursor for prothioconazole fungicide synthesis—the ortho-chlorine is integral to the target molecule; para-isomer substitution yields an inactive compound. Its unique ortho steric and electronic profile dictates distinct SN2 solvolysis kinetics, critical for reproducible Grignard reagent formation in pharmaceutical intermediate production using validated Bayer-patent methodology. Procuring high-purity (≥98%) ortho isomer is non-negotiable: positional isomerism directly governs reaction outcome, kinetics, and final product structural integrity. Also serves as a certified HPLC reference standard for purity profiling in regulated agrochemical and pharma QC environments.

Molecular Formula C7H6Cl2
Molecular Weight 161.03 g/mol
CAS No. 611-19-8
Cat. No. B057291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzyl chloride
CAS611-19-8
Synonyms1-Chloro-2-(chloromethyl)benzene;  NSC 8446;  o,α-Dichlorotoluene;  o-Chlorobenzyl Chloride;  α,2-Dichlorotoluene;  α,o-Dichlorotoluene
Molecular FormulaC7H6Cl2
Molecular Weight161.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCl)Cl
InChIInChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
InChIKeyBASMANVIUSSIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 25 °C: 0.01 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzyl chloride (CAS 611-19-8): Essential Procurement Specifications for the Ortho-Substituted Benzyl Chloride Intermediate


2-Chlorobenzyl chloride (also known as α,2-dichlorotoluene or o-chlorobenzyl chloride) is a halogenated aromatic compound characterized by a benzene ring with a chlorine atom at the ortho position and a chloromethyl substituent . It is a clear, colorless to slightly yellow liquid with a molecular weight of 161.03 g/mol, and is widely available at ≥98% purity from major suppliers . This compound is a versatile electrophilic building block primarily utilized in nucleophilic substitution reactions [1].

Why 2-Chlorobenzyl chloride Is Not Interchangeable with 4-Chlorobenzyl chloride or Benzyl Chloride in Synthetic Routes


The assumption that any chlorobenzyl chloride can serve as a generic benzylating agent is false and can lead to failed syntheses. The position of the ring substituent directly alters the compound's reactivity profile . Specifically, the ortho-chlorine in 2-chlorobenzyl chloride exerts a unique steric and electronic influence that differs fundamentally from the para-isomer or the unsubstituted parent compound [1]. This difference manifests in distinct reaction kinetics [2], solvolysis mechanisms [3], and the structural integrity of the final product in applications ranging from pharmaceuticals to fungicides. The evidence below quantifies these critical differences, establishing the scientific rationale for precise reagent selection.

2-Chlorobenzyl chloride (611-19-8): Quantitative Evidence of Differentiated Performance


Distinct Kinetic Reactivity of 2-Chlorobenzyl chloride in Phase-Transfer Catalyzed Esterification

In a comparative kinetic study of esterification with aqueous sodium benzoate, 2-chlorobenzyl chloride exhibited a distinct reactivity profile compared to 4-chlorobenzyl chloride and the unsubstituted benzyl chloride [1]. The study investigated the conversion of these benzyl chlorides to their corresponding alcohols via benzoate esters in the presence of a phase-transfer catalyst [1].

Organic Process Research Kinetics Phase Transfer Catalysis

Differentiated Solvolytic Mechanism for Ortho-Substituted Benzyl Chlorides

A mechanistic study on the solvolysis of substituted benzyl chlorides in aqueous ethanol found that 2-chlorobenzyl chloride solvolyzes via an SN2 mechanism, a pathway distinct from compounds with strong electron-donating substituents [1]. This finding is based on the analysis of activated ortho-, meta-, and para-substituted benzyl chlorides [1].

Physical Organic Chemistry Solvolysis Reaction Mechanism

Quantifiable Acute Inhalation Toxicity Data for 2-Chlorobenzyl chloride

Acute toxicity data for 2-chlorobenzyl chloride is available, providing a benchmark for safe handling and risk assessment [1]. The reported LC50 (inhalation, rat) is >1140 mg/m³ for a 1-hour exposure [1]. A separate LD50 value (unreported route, rat) is 430 mg/kg [1].

Toxicology Safety Risk Assessment

Ortho-Substitution Pattern Dictates Unique Applications in Fungicide and API Synthesis

The ortho-substitution pattern of 2-chlorobenzyl chloride is critical for its role as a specific building block in the synthesis of certain fungicides and pharmaceutical intermediates [1]. For example, it is a key precursor in the production of the fungicide prothioconazole . A 1992 patent from Bayer AG explicitly details its use in a Grignard reaction to prepare intermediates for fungicidally active compounds [1].

Agrochemical Synthesis Pharmaceutical Intermediates Patent Chemistry

HPLC Method Validates the Need for Isomer-Specific Analysis of 2-Chlorobenzyl chloride

An HPLC method has been developed to specifically analyze and separate 2-chlorobenzyl chloride from its isomer, 4-chlorobenzyl chloride, using a Newcrom R1 column [1]. The method achieves a limit of detection (LOD) of 6.8 ppb for 2-chlorobenzyl chloride and 9.9 ppb for 4-chlorobenzyl chloride under identical isocratic conditions [1].

Analytical Chemistry HPLC Quality Control

Validated Application Scenarios for 2-Chlorobenzyl chloride (611-19-8) Based on Evidence


Synthesis of Ortho-Substituted Agrochemicals (e.g., Prothioconazole Fungicide)

2-Chlorobenzyl chloride is the required precursor for synthesizing ortho-substituted fungicides like prothioconazole. The ortho-chlorine is integral to the target molecule's structure, and substituting with the para-isomer would lead to a different, and likely inactive, compound . Procurement of high-purity 2-chlorobenzyl chloride is therefore non-negotiable for this specific agrochemical supply chain.

Pharmaceutical Intermediate for Grignard-Based Syntheses

As demonstrated in the Bayer patent, 2-chlorobenzyl chloride is used to form a Grignard reagent under specific conditions (toluene/THF solvent with magnesium) for the synthesis of complex pharmaceutical intermediates [1]. The success of this reaction relies on the specific reactivity of the ortho-substituted benzyl chloride, and this established methodology provides a validated process for pharmaceutical manufacturers to follow.

Research on Nucleophilic Substitution Mechanisms (SN2 vs. SN1)

The distinct SN2 solvolysis mechanism of 2-chlorobenzyl chloride, as opposed to the SN1 pathway of other substituted analogs, makes it a valuable model compound for fundamental research in physical organic chemistry [2]. Researchers can procure this compound to study substituent effects on reaction kinetics and transition states, contributing to a deeper understanding of reaction mechanisms.

Development of Isomer-Specific Analytical Quality Control Methods

Given the need to differentiate 2-chlorobenzyl chloride from its isomers, laboratories can use this compound as a certified reference standard for developing and validating HPLC methods [3]. This ensures accurate purity assessment and impurity profiling in both incoming raw materials and final products, a critical function in regulated pharmaceutical and agrochemical environments.

Technical Documentation Hub

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